Medroxyprogesterone

Endocrinology Receptor Pharmacology Drug Development

A critical tool compound for endocrinology and cancer research, offering a distinct pharmacological profile from its prodrug MPA. Its well-characterized PR binding affinity (Ki=241 nM) and defined EC50 values (47.3 nM) provide reproducible benchmarks for assay validation. Essential for studies requiring equivalent potency to natural progesterone, avoiding super-physiological agonism. Ideal for PK/PD studies due to a characterized 30-hour half-life and for investigating tissue-specific progestin effects.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
CAS No. 520-85-4
Cat. No. B1676146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxyprogesterone
CAS520-85-4
Synonyms(6 alpha)-17-Hydroxy-6-methylpregn-4-ene-3,20-dione
17 alpha Hydroxy 6 alpha Methylprogesterone
17 alpha-Hydroxy-6 alpha-Methylprogesterone
Adgyn Medro
Medroxyprogesterone
Methylhydroxyprogesterone
Pregn-4-ene-3,20-dione, 17-hydroxy-6-methyl-, (6alpha)-
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1
InChIKeyFRQMUZJSZHZSGN-HBNHAYAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 25 °C: in acetone 1 in 50;  slightly soluble in ether and methanol;  sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/
Very soluble in chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Medroxyprogesterone (CAS 520-85-4) for Research: A Progesterone Receptor Agonist with Defined Pharmacological Profile


Medroxyprogesterone (17α-Hydroxy-6α-methylprogesterone) is a synthetic progestin that functions as a progesterone receptor (PR) agonist with oral bioavailability [1]. As a metabolite of medroxyprogesterone acetate (MPA), it exhibits distinct pharmacological properties including a progesterone receptor binding affinity (Ki = 241 nM), induction of conformational change in the PR C-terminal domain (EC50 = 47.3 nM), and activation of alkaline phosphatase in T47D breast cancer cells (EC50 = 23 nM) . This compound is widely utilized in endocrinology and cancer research due to its ability to modulate PR-mediated signaling pathways, including the PI3K/Akt pathway, and for its established inhibitory effects on atherosclerosis in murine models [2].

Why Medroxyprogesterone Cannot Be Substituted with Other Progestins in Research Protocols


Medroxyprogesterone possesses a unique pharmacological fingerprint that precludes simple substitution with other progestins, including its own acetate prodrug form medroxyprogesterone acetate (MPA). The progesterone agonist activity of Medroxyprogesterone is reported to be less effective than that of MPA [1], while comparative receptor binding studies reveal that MPA binds with 20-fold lower potency than testosterone to the androgen receptor and 10-fold lower potency than dexamethasone to the glucocorticoid receptor [2]. Furthermore, a multivariate analysis of 20 steroids demonstrated that while MPA and chlormadinone acetate share specificity profiles most similar to progesterone, high progestin selectivity was observed for megestrol acetate and promegestone rather than for MPA [3]. These receptor-level differences translate to divergent tissue-specific effects: in a comparative mouse model study, MPA demonstrated both uterine activity and mitogenic activity in the mammary gland at identical doses, whereas drospirenone exhibited uterine activity at doses lower than those required for significant mammary proliferation [4].

Quantitative Differentiation of Medroxyprogesterone Against Key Comparators: An Evidence-Based Guide


Progesterone Receptor Binding Affinity: Medroxyprogesterone vs. Medroxyprogesterone Acetate

Medroxyprogesterone demonstrates lower progestogenic activity than its acetate prodrug, medroxyprogesterone acetate (MPA). This potency difference is critical for studies requiring precise modulation of PR signaling intensity. Researchers must account for this activity gradient when interpreting data or selecting a compound for in vitro assays [1].

Endocrinology Receptor Pharmacology Drug Development

Androgen and Glucocorticoid Receptor Cross-Reactivity: Medroxyprogesterone Acetate vs. Endogenous Ligands

Medroxyprogesterone acetate (MPA) exhibits quantifiable off-target binding to androgen receptor (AR) and glucocorticoid receptor (GR) that differs substantially from endogenous ligands. In rat ovarian granulosa cell cytosolic receptor binding assays, MPA was 20-fold less potent than testosterone in binding to the AR and 10-fold less potent than dexamethasone in binding to the GR [1].

Steroid Receptor Profiling Selectivity Off-Target Effects

Elimination Half-Life Comparison: Medroxyprogesterone Acetate vs. d-Norgestrel

Medroxyprogesterone acetate (MPA) exhibits a significantly longer elimination half-life compared to the progestin d-norgestrel (levonorgestrel). Following oral administration, the elimination half-life of MPA was approximately 30 hours, whereas d-norgestrel demonstrated a half-life of approximately 20 hours [1].

Pharmacokinetics Drug Disposition Contraception Research

Clinical Efficacy in Hot Flush Reduction: Medroxyprogesterone Acetate vs. Venlafaxine and Cyproterone Acetate

In a prospective, randomized, head-to-head clinical trial involving men receiving androgen deprivation therapy for prostate cancer, medroxyprogesterone acetate (20 mg/day) demonstrated superior efficacy in reducing hot flushes compared to the antidepressant venlafaxine (75 mg/day). At 4 weeks, the median weekly number of hot flushes was 7.5 for the MPA group compared to 21.0 for the venlafaxine group, a reduction of approximately 64% [1].

Oncology Supportive Care Clinical Trial Symptom Management

Tissue-Specific Selectivity Profile: Medroxyprogesterone Acetate vs. Drospirenone and Progesterone

Comparative analysis in a murine model revealed distinct tissue-specific activity profiles between MPA and drospirenone. MPA demonstrated concurrent uterine activity and mitogenic activity in the mammary gland at the same doses. In contrast, drospirenone behaved similarly to natural progesterone, exhibiting uterine activity at doses lower than those required to induce considerable proliferative effects in the mammary gland [1].

Hormone Therapy Tissue Selectivity Breast Cancer Risk

Progesterone Receptor Agonist Potency: Medroxyprogesterone vs. R-5020 (Promegestone)

In progesterone receptor binding assays using rat ovarian granulosa cell cytosol, medroxyprogesterone acetate (MPA) demonstrated binding potency equivalent to natural progesterone but was 10-fold less potent than the synthetic progestin R-5020 (promegestone), which serves as a high-affinity reference agonist [1].

Receptor Pharmacology Progestin Potency In Vitro Assay Standardization

Optimal Research and Procurement Applications for Medroxyprogesterone Based on Comparative Evidence


Progesterone Receptor Signaling Studies Requiring Physiologically Relevant Agonist Potency

For investigators studying PR-mediated transcriptional regulation, Medroxyprogesterone offers an agonist potency profile equivalent to natural progesterone, as established in direct comparative binding assays [1]. This makes it suitable for studies where super-physiological agonism (as seen with R-5020) would confound interpretation. Its defined Ki of 241 nM and EC50 of 47.3 nM for PR conformational change provide reproducible quantitative benchmarks for assay validation and dose-response characterization .

Pharmacokinetic Modeling and Drug Disposition Studies of Progestins

The well-characterized elimination half-life of medroxyprogesterone acetate (~30 hours oral), which is 50% longer than that of d-norgestrel (~20 hours), makes it a valuable reference compound for comparative pharmacokinetic studies of progestin clearance and bioavailability [1]. This extended half-life supports experimental designs requiring sustained systemic exposure without frequent re-dosing, such as long-term hormone replacement studies in animal models .

Investigating Progestin-Mediated Mammary Gland Proliferation and Breast Cancer Risk Mechanisms

The documented concurrent mitogenic activity of MPA in uterine and mammary tissues at identical therapeutic doses distinguishes it from drospirenone and progesterone, which exhibit dissociated tissue selectivity [1]. This unique profile positions Medroxyprogesterone/MPA as a critical tool compound for elucidating the paracrine mechanisms linking progestin therapy to increased breast epithelial proliferation and breast cancer risk, as highlighted by the Women‘s Health Initiative findings .

Analytical Reference Standard for Medroxyprogesterone Acetate Metabolite Identification

Medroxyprogesterone (CAS 520-85-4) is a confirmed metabolite of medroxyprogesterone 17-acetate (MPA) in humans and animal models [1]. As an analytical standard, it is essential for LC-MS/MS and HPLC method development and validation in pharmacokinetic studies, toxicology assessments, and therapeutic drug monitoring programs that require accurate quantitation of both the parent prodrug MPA and its active metabolite .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.